Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride
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Overview
Description
Methyl 1,4-dioxa-9-azaspiro[55]undecane-2-carboxylate hydrochloride is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction often employs reagents such as aldehydes and alkenes in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce production costs. Techniques such as continuous flow chemistry and the use of more efficient catalysts can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride include:
- 1,3-dioxane derivatives
- 1,3-dithiane derivatives
- 1,3-oxathiane derivatives
Uniqueness
What sets this compound apart from these similar compounds is its specific spirocyclic structure, which imparts unique chemical and biological properties. This makes it particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C10H18ClNO4 |
---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO4.ClH/c1-13-9(12)8-6-14-7-10(15-8)2-4-11-5-3-10;/h8,11H,2-7H2,1H3;1H |
InChI Key |
OPKNIAWXOJGYHP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COCC2(O1)CCNCC2.Cl |
Origin of Product |
United States |
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